molecular formula C26H26N2O5S B2742895 6-ethoxy-3-(4-methoxybenzenesulfonyl)-N-[(4-methoxyphenyl)methyl]quinolin-4-amine CAS No. 895642-62-3

6-ethoxy-3-(4-methoxybenzenesulfonyl)-N-[(4-methoxyphenyl)methyl]quinolin-4-amine

Numéro de catalogue: B2742895
Numéro CAS: 895642-62-3
Poids moléculaire: 478.56
Clé InChI: RIPYJZAEQKWUQR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-Ethoxy-3-(4-methoxybenzenesulfonyl)-N-[(4-methoxyphenyl)methyl]quinolin-4-amine is a quinoline derivative characterized by a sulfonyl group at position 3, an ethoxy substituent at position 6, and a 4-methoxybenzylamine moiety at position 2. Its molecular formula is C₂₆H₂₆N₂O₄S, with a molecular weight of 462.57 g/mol and a logP of 5.0098, indicating high lipophilicity . The compound’s structure includes a quinoline core, which is frequently utilized in medicinal chemistry due to its bioisosteric properties with natural heterocycles, enabling interactions with biological targets such as kinases and DNA .

Propriétés

IUPAC Name

6-ethoxy-N-[(4-methoxyphenyl)methyl]-3-(4-methoxyphenyl)sulfonylquinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O5S/c1-4-33-21-11-14-24-23(15-21)26(28-16-18-5-7-19(31-2)8-6-18)25(17-27-24)34(29,30)22-12-9-20(32-3)10-13-22/h5-15,17H,4,16H2,1-3H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIPYJZAEQKWUQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)OC)NCC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

6-ethoxy-3-(4-methoxybenzenesulfonyl)-N-[(4-methoxyphenyl)methyl]quinolin-4-amine is a complex organic compound with significant potential in medicinal chemistry. Its structure includes a quinoline core, which is known for its diverse biological activities, including anticancer and anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its mechanism of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be described structurally as follows:

  • Core Structure : Quinoline
  • Functional Groups : Ethoxy, methoxy, and benzenesulfonyl moieties

These functional groups enhance the compound's ability to interact with various biological targets, making it a subject of interest for further research.

Preliminary studies suggest that 6-ethoxy-3-(4-methoxybenzenesulfonyl)-N-[(4-methoxyphenyl)methyl]quinolin-4-amine may act as a ligand for specific enzymes or receptors. The interactions with these biological targets could modulate their activity, leading to various therapeutic effects. Understanding these interactions is crucial for elucidating the compound's potential applications in treating diseases.

Biological Activity

The biological activity of this compound has been evaluated in several studies:

  • Anticancer Activity : Research indicates that quinoline derivatives often exhibit cytotoxic effects against various cancer cell lines. In vitro studies have shown that this compound may inhibit cell proliferation through apoptosis induction.
  • Anti-inflammatory Effects : The presence of the sulfonyl group suggests potential anti-inflammatory properties. Studies have demonstrated that compounds with similar structures can reduce inflammatory markers in cellular models.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways. For instance, virtual screening has suggested that it could interact with acetylcholinesterase, similar to other piperazine derivatives, which has implications for neurodegenerative diseases like Alzheimer's .

Case Studies and Research Findings

Several studies have investigated the biological effects of similar compounds, providing insights into the potential applications of 6-ethoxy-3-(4-methoxybenzenesulfonyl)-N-[(4-methoxyphenyl)methyl]quinolin-4-amine.

StudyFindings
Study 1 Investigated the cytotoxicity of quinoline derivatives on cancer cell lines; found significant inhibition of cell growth at micromolar concentrations.
Study 2 Explored anti-inflammatory properties; demonstrated reduction in TNF-alpha levels in LPS-stimulated macrophages.
Study 3 Conducted molecular docking studies; predicted binding affinity to acetylcholinesterase, indicating potential as a therapeutic agent for Alzheimer's disease.

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Quinoline Core : Achieved through Pfitzinger reaction.
  • Ethylation : Introducing the ethoxy group using ethyl iodide.
  • Sulfonylation : Attaching the methoxybenzenesulfonyl group using sulfonyl chloride.

Optimizing these synthetic routes is essential for achieving high yields and purity, which are critical for biological testing.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues

Key structural analogues of the target compound include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents logP Polar Surface Area (Ų) Bioactivity/Application
6-Ethoxy-3-(4-methoxybenzenesulfonyl)-N-[(4-methoxyphenyl)methyl]quinolin-4-amine C₂₆H₂₆N₂O₄S 462.57 3-(4-MeO-Benzenesulfonyl), 6-ethoxy, 4-(4-MeO-benzyl) 5.0098 62.10 Under investigation for kinase inhibition
3-(Benzenesulfonyl)-6-methoxy-N-[(4-methylphenyl)methyl]quinolin-4-amine C₂₄H₂₂N₂O₃S 418.51 3-Benzenesulfonyl, 6-methoxy, 4-(4-Me-benzyl) 4.4549 54.97 Antimicrobial activity (IC₅₀: ~10 μM)
3-(4-Chlorobenzenesulfonyl)-6-ethoxy-N-[(4-methoxyphenyl)methyl]quinolin-4-amine C₂₅H₂₃ClN₂O₄S 497.00 3-(4-Cl-Benzenesulfonyl), 6-ethoxy, 4-(4-MeO-benzyl) 5.2* 62.10* Anticancer activity (GI₅₀: 2.5 μM)
N-(4-Bromophenyl)-6-ethoxy-2-methylquinolin-4-amine C₁₈H₁₇BrN₂O 357.24 6-ethoxy, 2-methyl, 4-(4-Br-aniline) 4.8* 45.34* Kinase inhibitor (IC₅₀: 0.8 μM)

*Estimated values based on structural similarity.

Key Structural and Functional Differences

  • Sulfonyl Group Modifications: The target compound’s 4-methoxybenzenesulfonyl group (logP = 5.01) enhances lipophilicity compared to the benzenesulfonyl group (logP = 4.45) in due to the electron-donating methoxy substituent. This modification improves membrane permeability, critical for intracellular target engagement .
  • Ethoxy vs. Methoxy at Position 6 :

    • The 6-ethoxy group in the target compound provides greater steric bulk and metabolic stability compared to the 6-methoxy group in , which may reduce cytochrome P450-mediated degradation .
  • Benzylamine Substituents :

    • The 4-methoxybenzyl group in the target compound contributes to a higher polar surface area (62.10 Ų) than the 4-methylbenzyl group (54.97 Ų) in , suggesting improved solubility and reduced aggregation propensity .

Pharmacological and Biochemical Comparisons

  • Antimicrobial Activity :

    • Compound (3-benzenesulfonyl-6-methoxy analogue) exhibited antimicrobial activity with an IC₅₀ of ~10 μM against Staphylococcus aureus, attributed to its moderate logP and balanced polar surface area . The target compound’s higher lipophilicity may improve Gram-negative bacterial penetration but requires empirical validation.
  • Anticancer Activity :

    • The 4-chlorobenzenesulfonyl analogue demonstrated potent anticancer activity (GI₅₀ = 2.5 μM) against breast cancer cell lines, likely due to enhanced sulfonyl group electrophilicity facilitating covalent binding to cysteine residues in kinases .
  • Kinase Inhibition: The 2-methylquinoline derivative showed strong kinase inhibition (IC₅₀ = 0.8 μM), emphasizing the role of methyl groups in optimizing steric fit within ATP-binding pockets. The target compound’s ethoxy and methoxybenzyl groups may offer complementary interactions .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.